

What is the chemical structure of 10-Hydroxyaloin B?

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Compound of Interest

Compound Name: 10-Hydroxyaloin B

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10-Hydroxyaloin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyaloin B is a naturally occurring anthrone derivative found in various species of the Aloe plant, including Aloe littoralis. It is a diastereomer of 10-Hydroxyaloin A, with the distinct stereochemistry of 10S, 1'R.[1] The structural elucidation of **10-Hydroxyaloin B** has been primarily achieved through a combination of spectroscopic techniques, including Fast Atom Bombardment Mass Spectrometry (FAB-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Circular Dichroism (CD).[1] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and experimental protocols related to **10-Hydroxyaloin B**.

Chemical Structure and Properties

The chemical structure of **10-Hydroxyaloin B** is characterized by a C-glycosidically linked glucose moiety to an anthrone core, with a hydroxyl group at the C-10 position.

Chemical Formula: C21H22O10

Molecular Weight: 434.4 g/mol [1]



Stereochemistry: 10S, 1'R[1]

Physicochemical Data

Property	Value	Reference
Molecular Formula	C21H22O10	[1]
Molecular Weight	434.4 g/mol	[1]
Stereoconfiguration	10S, 1'R	[1]
Physical Description	Powder	[1]

Spectroscopic Data

The definitive structural characterization of **10-Hydroxyaloin B** relies on a comprehensive analysis of its spectroscopic data.

¹H and ¹³C NMR Spectroscopy: Detailed proton and carbon NMR data are essential for the assignment of the chemical shifts and for confirming the connectivity and stereochemistry of the molecule. While specific chemical shift values from the primary literature are not publicly available, the methodology for their acquisition is well-documented.[1]

Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS is utilized to determine the molecular weight and fragmentation pattern of **10-Hydroxyaloin B**, further confirming its molecular formula and structural components.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is crucial for determining the stereochemistry at the chiral centers, particularly the 10S configuration that distinguishes it from its diastereomer, 10-Hydroxyaloin A (10R).[1]

Experimental Protocols

The identification and characterization of **10-Hydroxyaloin B** involve sophisticated analytical techniques. The following is a detailed methodology based on the established literature for the analysis of **10-Hydroxyaloin B** in Aloe littoralis leaf exudate.[1]



High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) Spectroscopy

This hyphenated technique allows for the separation of compounds in a complex mixture followed by their immediate structural analysis by NMR.

- 1. Sample Preparation:
- The leaf exudate of Aloe littoralis is collected and prepared for analysis.
- 2. Chromatographic Separation:
- HPLC System: A reversed-phase HPLC system is employed.
- Column: A C18 column is used for the separation.
- Mobile Phase: A gradient elution is performed using a mixture of deuterium oxide (D₂O) and acetonitrile.
- Detection: The separation is monitored using a suitable detector.
- 3. NMR Analysis:
- NMR Spectrometer: The eluent from the HPLC is directly transferred to an inverse HPLC-NMR probe.
- Spectra Acquisition: For the peak corresponding to 10-Hydroxyaloin B, the following NMR experiments are conducted:
 - One-dimensional ¹H NMR spectra.
 - Two-dimensional homonuclear Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) to establish proton-proton correlations within the same spin system.
 - Two-dimensional heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to determine one-bond and multiple-bond correlations between protons and carbons, respectively.

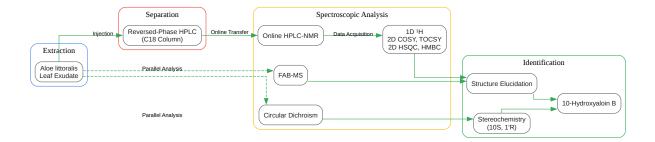


4. Data Analysis:

 The combination of these NMR spectra allows for the unambiguous assignment of all proton and carbon signals and the elucidation of the complete chemical structure of 10-Hydroxyaloin B.

Logical Workflow for Identification

The following diagram illustrates the logical workflow for the identification of **10-Hydroxyaloin B** from a plant source.



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Identification workflow for **10-Hydroxyaloin B**.

Conclusion

10-Hydroxyaloin B is a significant natural product whose structural and stereochemical identity has been established through rigorous spectroscopic analysis. The detailed experimental protocols, particularly the use of hyphenated techniques like HPLC-NMR, are pivotal for its identification in complex plant extracts. This technical guide provides a foundational understanding for researchers and professionals in the fields of natural product



chemistry, pharmacology, and drug development who are interested in the study and potential applications of this compound. Further research into the biological activities of **10- Hydroxyaloin B** is warranted to explore its therapeutic potential.

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References

- 1. 10-Hydroxyaloin B | CAS:134863-92-6 | Manufacturer ChemFaces [chemfaces.com]
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